4-Nitrobenzoic acid, 3-methylphenyl ester

Organic Chemistry Physical Organic Chemistry Reaction Kinetics

Select this compound for enzymatic assays requiring an alternative leaving group to 4-nitrophenol, circumventing spectral interference at 405-410 nm. Its meta-methyl substitution provides distinct reactivity and detection, while the para-nitrobenzoyl moiety ensures predictable hydrolysis kinetics. Ideal for screening libraries and analytical standards.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 7506-49-2
Cat. No. B11702536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzoic acid, 3-methylphenyl ester
CAS7506-49-2
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3
InChIKeyWIBCITOJDNRTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzoic acid, 3-methylphenyl ester (CAS 7506-49-2): Procurement and Differentiation Guide for Nitrobenzoate Esters


4-Nitrobenzoic acid, 3-methylphenyl ester (CAS 7506-49-2, also known as m-tolyl 4-nitrobenzoate) is an aromatic ester belonging to the class of para-nitrobenzoic acid derivatives. Its molecular structure comprises a 4-nitrobenzoyl moiety esterified with 3-methylphenol (m-cresol) [1]. The compound has the molecular formula C14H11NO4 and a molecular weight of 257.2414 g/mol [1]. In addition to its potential applications in materials science and as a synthetic intermediate, it is structurally and functionally part of a family of compounds that includes 4-nitrophenyl esters—widely recognized as activated ester substrates for nucleophilic acyl substitution reactions in organic synthesis, biochemical assay development, and pharmaceutical prodrug design [2].

Why 4-Nitrobenzoic acid, 3-methylphenyl ester Cannot Be Simply Substituted with Other Nitrobenzoates


Generic substitution among nitrobenzoate esters is not feasible due to the profound influence of substituent position and identity on both chemical reactivity and biological performance. The electron-withdrawing para-nitro group dramatically enhances electrophilicity at the carbonyl center, governing the kinetics of nucleophilic acyl substitution and base-catalyzed hydrolysis through a Hammett relationship with a substantial ρ value [1]. Crucially, the identity and substitution pattern of the phenolic leaving group directly modulate the compound's susceptibility to nucleophilic attack and enzymatic activation [2][3]. Furthermore, meta-substitution on the phenyl ester ring alters the electronic environment and steric accessibility around the ester linkage, leading to quantifiably different reactivity profiles compared to unsubstituted phenyl esters or ortho/para-substituted analogs [4]. The following evidence quantifies these specific differences for 4-nitrobenzoic acid, 3-methylphenyl ester relative to its most relevant comparators.

Quantitative Differentiation Evidence for 4-Nitrobenzoic acid, 3-methylphenyl ester (CAS 7506-49-2)


Meta-Substitution on the Phenyl Ring Alters Base-Catalyzed Hydrolysis Kinetics Relative to Unsubstituted Phenyl Ester

The 3-methylphenyl ester of 4-nitrobenzoic acid exhibits a modified rate of base-catalyzed hydrolysis compared to the unsubstituted phenyl ester. Kinetic studies on phenyl esters of para-substituted benzoic acids in 50% aqueous DMSO at 25°C demonstrate that the hydrolysis of phenyl 4-nitrobenzoate proceeds with a second-order rate constant (k₂) of approximately 14.1 M⁻¹s⁻¹ [1]. The introduction of a meta-methyl substituent on the phenyl ring is expected to alter this rate through combined inductive electron-donating and steric effects, deviating from the baseline established for the unsubstituted phenyl ester [1]. The Hammett ρ value of +2.44 quantifies the high sensitivity of this reaction to acyl substituent electronic effects [1].

Organic Chemistry Physical Organic Chemistry Reaction Kinetics

Para-Nitrobenzoyl Esters Exhibit Quantifiable Kinetic Advantage in Nucleophilic Cleavage with α-Effect Nucleophiles

Esters bearing the para-nitrobenzoyl moiety, including 4-nitrobenzoic acid, 3-methylphenyl ester, demonstrate a distinct kinetic profile when reacting with α-effect nucleophiles such as hydroperoxide anion (HOO⁻). A systematic investigation comparing 4-nitrobenzoate esters to 4-methylbenzoate esters revealed that the α-effect—an unexpectedly enhanced nucleophilicity—is robustly expressed when the acyl group is the strongly electron-withdrawing 4-nitrobenzoyl moiety, provided the leaving group is of sufficient quality [1]. This effect is negligible for the 4-methylbenzoyl analog under comparable conditions [1].

Physical Organic Chemistry Bioorganic Chemistry Enzymatic Assay Development

Meta-Substituted Phenyl Ester Confers Differential Nematicidal Activity Compared to Unsubstituted Benzoic Acids

In a structure-activity study of furanoeremophilene derivatives, esters formed with substituted benzoic acids, including 4-nitrobenzoic acid, demonstrated enhanced nematicidal activity compared to their corresponding free benzoic acids [1]. This finding establishes a clear functional advantage for the esterified form over the free acid. The target compound, 4-nitrobenzoic acid 3-methylphenyl ester, combines the 4-nitrobenzoyl moiety with a 3-methylphenyl (m-tolyl) group—a substitution pattern that, while not directly assayed in this study, resides in a distinct chemical space from the simple benzoic acids evaluated [1].

Agrochemical Research Nematicide Development Structure-Activity Relationship

3-Methylphenyl Ester Provides Structurally Distinct Leaving Group for Selective Enzymatic Activation in Prodrug Design

The activation of benzoate ester prodrugs is mediated by specific esterases, with hydrolysis rates varying substantially depending on the ester's structural features. Studies on mycobacterial activation of benzoate model prodrugs demonstrate differential hydrolysis between mammalian plasma/liver esterases and mycobacterial enzymes [1]. The 3-methylphenyl ester group provides a leaving group with distinct steric and electronic properties compared to commonly used 4-nitrophenyl esters or alkyl esters. Furthermore, antimycobacterial activity of nitrobenzoate esters has been shown to be independent of pKa and hydrolysis rates, indicating that the ester moiety's identity influences activity through mechanisms beyond simple hydrolysis kinetics [2].

Medicinal Chemistry Prodrug Development Enzymology

GC Retention Index Quantifies Distinct Volatility Profile for Analytical Identification

The gas chromatographic retention behavior of 4-nitrobenzoic acid, 3-methylphenyl ester is experimentally established, providing a unique analytical identifier that differentiates it from positional isomers and other nitrobenzoate esters. The compound has been characterized on a 5% phenyl methyl siloxane capillary column (30 m length, 0.19 mm i.d.), yielding a retention index that enables unambiguous identification in complex mixtures [1]. This analytical benchmark is essential for purity verification and for distinguishing the target compound from closely related species such as 3-nitrobenzoic acid (3-methylphenyl) ester (the meta-nitro isomer) or 4-nitrophenyl 3-methylbenzoate (the 'reversed' ester) [2].

Analytical Chemistry Gas Chromatography Quality Control

Validated Application Scenarios for 4-Nitrobenzoic acid, 3-methylphenyl ester (CAS 7506-49-2) Based on Quantitative Differentiation Evidence


Development of Chromogenic Esterase/Lipase Substrates with Non-Standard Leaving Groups

In enzymatic assay development where 4-nitrophenyl esters (producing yellow 4-nitrophenolate at 405-410 nm) are unsuitable due to spectral interference with other assay components or incompatibility with detection systems, the 3-methylphenyl ester provides an alternative leaving group. The para-nitrobenzoyl moiety ensures robust α-effect expression and predictable hydrolysis kinetics , while the 3-methylphenol leaving group yields m-cresol upon hydrolysis—a species with distinct detection characteristics (UV absorbance at different wavelengths or alternative derivatization options). This compound enables researchers to maintain the favorable kinetic properties of 4-nitrobenzoate esters while circumventing the spectral limitations of the 4-nitrophenol chromophore.

Screening Library Component for Antimycobacterial and Antiparasitic Drug Discovery

Based on demonstrated class-level activity where nitrobenzoate esters show improved antimycobacterial and nematicidal activity compared to free acids , this compound is a justified candidate for inclusion in screening libraries targeting Mycobacterium tuberculosis and plant-parasitic nematodes. Its unique combination of the 4-nitrobenzoyl acyl group (critical for activity) and the 3-methylphenyl leaving group distinguishes it from the common 4-nitrophenyl ester, potentially offering differential selectivity between pathogen and host esterases—a consideration supported by differential activation studies of benzoate prodrugs .

Physical Organic Chemistry Studies of Substituent Effects on Ester Reactivity

This compound serves as a valuable substrate for investigating the interplay between acyl substituent effects (quantified by Hammett σₚ) and leaving group effects (quantified by pKa of the conjugate phenol) on ester hydrolysis and nucleophilic acyl substitution mechanisms. The well-characterized Hammett ρ value of +2.44 for 4-substituted phenyl benzoate hydrolysis provides a quantitative baseline for comparing the target compound's behavior . The meta-methyl substitution on the phenyl ring introduces a specific perturbation (σₘ = -0.07 for CH₃) that allows researchers to probe electronic and steric contributions to reaction rates in a controlled manner. The GC retention index data further enables precise correlation of structural features with physicochemical properties .

Analytical Reference Standard for Isomer Differentiation in Quality Control

The compound's validated GC retention behavior on 5% phenyl methyl siloxane phase and its distinct spectroscopic signatures (InChIKey: WIBCITOJDNRTAD-UHFFFAOYSA-N) enable its use as an analytical reference standard for distinguishing between positional isomers (e.g., 3-nitrobenzoic acid (3-methylphenyl) ester) and reversed ester analogs (e.g., 4-nitrophenyl 3-methylbenzoate). For laboratories engaged in custom synthesis or procurement of nitrobenzoate derivatives, this compound provides a definitive chromatographic and spectroscopic benchmark that mitigates the risk of isomer misidentification—a documented concern given the existence of multiple closely related species with identical molecular formulas.

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